N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

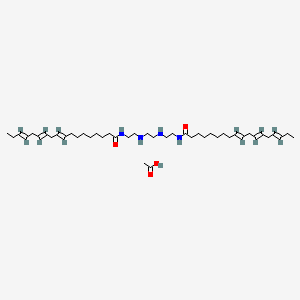

N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound with the molecular formula C44H78N4O4. This compound is characterized by its long-chain polyunsaturated fatty acid amides linked through ethylene bridges and iminoethylene groups. It is primarily used in specialized chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate typically involves the following steps:

Formation of Octadeca-9,12,15-trienoic Acid: This is achieved through the extraction and purification of linolenic acid from natural sources such as flaxseed oil.

Amidation Reaction: The octadeca-9,12,15-trienoic acid is then reacted with ethylenediamine under controlled conditions to form the intermediate N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide).

Acetylation: The final step involves the acetylation of the intermediate with acetic acid to produce the monoacetate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Extraction: Large-scale extraction of linolenic acid.

Continuous Amidation: Use of continuous reactors to maintain optimal reaction conditions for the amidation process.

Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate undergoes various chemical reactions, including:

Oxidation: The polyunsaturated fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.

Reduction: The iminoethylene groups can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Oxidation Products: Peroxides, aldehydes, and carboxylic acids.

Reduction Products: Secondary amines.

Substitution Products: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and stability.

Biology: Investigated for its potential role in cell membrane stabilization due to its long-chain fatty acid components.

Medicine: Explored for its anti-inflammatory properties and potential use in drug delivery systems.

Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with biological membranes and proteins. The long-chain fatty acids integrate into lipid bilayers, enhancing membrane fluidity and stability. The iminoethylene groups can form hydrogen bonds with protein residues, potentially modulating protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate

- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9-enamide) monoacetate

Uniqueness

N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturated fatty acid chains, which confer distinct chemical and physical properties. This compound exhibits higher reactivity in oxidation reactions compared to its less unsaturated counterparts, making it valuable in specific chemical and industrial applications.

Biological Activity

N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate (CAS No. 94023-33-3) is a complex organic compound with significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C44H78N4O4, with a molecular weight of approximately 727.11 g/mol. The compound features a bis-amide structure with long-chain fatty acid components, which may influence its biological interactions.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various studies. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

| Research | Outcome |

|---|---|

| Research C | Indicated inhibition of pro-inflammatory cytokines in macrophages. |

| Research D | Suggested modulation of NF-kB signaling pathways. |

Case Study 1: Cellular Models

In a study involving human cell lines, this compound was tested for its cytotoxic effects. Results showed that at specific concentrations, the compound did not induce significant cytotoxicity but rather promoted cell viability compared to control groups.

Case Study 2: In Vivo Studies

An animal model study investigated the effects of the compound on inflammation-induced pain. Mice treated with the compound exhibited reduced pain responses compared to untreated controls, suggesting a potential analgesic effect.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to interact with cellular membranes and modulate signaling pathways may contribute to its observed activities.

Properties

CAS No. |

94023-33-3 |

|---|---|

Molecular Formula |

C42H74N4O2.C2H4O2 C44H78N4O4 |

Molecular Weight |

727.1 g/mol |

IUPAC Name |

acetic acid;(9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |

InChI |

InChI=1S/C42H74N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |

InChI Key |

OYZZTHRNAAAZHW-VZCBAQBXSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.